molecular formula C12H8F3N5O3 B8432381 4-Amino-5-nitro-N-(4-trifluoromethylpyridin-2-yl)picolinamide

4-Amino-5-nitro-N-(4-trifluoromethylpyridin-2-yl)picolinamide

Cat. No. B8432381
M. Wt: 327.22 g/mol
InChI Key: GSJWDQKEAYAAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598190B2

Procedure details

A mixture of 4-amino-5-nitropicolinic acid (180 mg, 1.0 mmol) in 10 mL dichloromethane with 280 μL thionyl chloride was refluxed for 1 h, cooled to ambient temperature and concentrated to dryness i. vac. The residue was mixed with 10 mL THF and 10 mL dichloromethane and pyridine (100 μL, 1.3 mmol), and 4-trifluoromethyl-pyridin-2-amine (160 mg, 1.0 mmol) was added to the mixture. After stirring for 45 min the mixture was disturbed with methanol and concentrated i.vac. The residue was purified by chromatography on HPLC (C18 StableBond, eluent: H2O+0.15% HCOOH+10-100% acetonitrile)
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
280 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 μL
Type
reactant
Reaction Step Three
Quantity
160 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4]([C:11]([OH:13])=O)[CH:3]=1.S(Cl)(Cl)=O.N1C=CC=CC=1.[F:24][C:25]([F:34])([F:33])[C:26]1[CH:31]=[CH:30][N:29]=[C:28]([NH2:32])[CH:27]=1>ClCCl.CO.C1COCC1>[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4]([C:11]([NH:32][C:28]2[CH:27]=[C:26]([C:25]([F:33])([F:24])[F:34])[CH:31]=[CH:30][N:29]=2)=[O:13])[CH:3]=1

Inputs

Step One
Name
Quantity
180 mg
Type
reactant
Smiles
NC1=CC(=NC=C1[N+](=O)[O-])C(=O)O
Name
Quantity
280 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
100 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
160 mg
Type
reactant
Smiles
FC(C1=CC(=NC=C1)N)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 45 min the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness i
ADDITION
Type
ADDITION
Details
was added to the mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated i.vac
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on HPLC (C18 StableBond, eluent: H2O+0.15% HCOOH+10-100% acetonitrile)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
NC1=CC(=NC=C1[N+](=O)[O-])C(=O)NC1=NC=CC(=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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